3-Cyclopropoxy-2-methoxy-5-nitropyridine

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

3-Cyclopropoxy-2-methoxy-5-nitropyridine (CAS 1243457-66-0, molecular formula C₉H₁₀N₂O₄, MW 210.19 g/mol) is a polysubstituted nitropyridine derivative bearing a cyclopropoxy group at the 3-position, a methoxy group at the 2-position, and a nitro group at the 5-position of the pyridine ring. It belongs to the class of 3-alkoxy-5-nitropyridines, which serve as versatile synthetic intermediates for the preparation of biologically active compounds including cytokine inhibitors, Wnt β-catenin signaling pathway inhibitors, HIV integrase inhibitors, and dihydroorotate dehydrogenase (DHODH) inhibitors.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
Cat. No. B14832346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropoxy-2-methoxy-5-nitropyridine
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)[N+](=O)[O-])OC2CC2
InChIInChI=1S/C9H10N2O4/c1-14-9-8(15-7-2-3-7)4-6(5-10-9)11(12)13/h4-5,7H,2-3H2,1H3
InChIKeyAQHPKWXJEMNLFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Overview of 3-Cyclopropoxy-2-methoxy-5-nitropyridine (CAS 1243457-66-0)


3-Cyclopropoxy-2-methoxy-5-nitropyridine (CAS 1243457-66-0, molecular formula C₉H₁₀N₂O₄, MW 210.19 g/mol) is a polysubstituted nitropyridine derivative bearing a cyclopropoxy group at the 3-position, a methoxy group at the 2-position, and a nitro group at the 5-position of the pyridine ring . It belongs to the class of 3-alkoxy-5-nitropyridines, which serve as versatile synthetic intermediates for the preparation of biologically active compounds including cytokine inhibitors, Wnt β-catenin signaling pathway inhibitors, HIV integrase inhibitors, and dihydroorotate dehydrogenase (DHODH) inhibitors [1]. The compound is supplied primarily through screening-compound catalogues for early-stage medicinal chemistry research, with typical purity specifications of ≥95% .

Why 3-Cyclopropoxy-2-methoxy-5-nitropyridine Cannot Be Interchanged with Generic Nitropyridine Analogs


Generic substitution among nitropyridine derivatives fails because the precise pattern of substituents—particularly the O-linked cyclopropoxy group at C3 versus a C-linked cyclopropyl group, and the nitro group position (C5 vs. C4 or C6)—governs both the electronic landscape of the pyridine ring and the steric environment around reactive centers [1]. The cyclopropoxy oxygen introduces a lone-pair-mediated resonance-donating effect into the π-system that is entirely absent in the 3-cyclopropyl analog (CAS 1354223-54-3), while the electron-withdrawing nitro group at C5 (rather than C4 or C6) determines regioselectivity in subsequent nucleophilic aromatic substitution, reduction, and cross-coupling reactions [2]. These differences are not cosmetic; they dictate which downstream functionalization pathways are accessible and which biological targets can be productively engaged. Interchanging regioisomers or substituting the cyclopropoxy oxygen with a methylene linker yields a compound with fundamentally different reactivity, metabolic liability, and target-binding geometry [2].

Quantitative Evidence Guide: 3-Cyclopropoxy-2-methoxy-5-nitropyridine vs. Closest Analogs


Electronic Differentiation: Cyclopropoxy (O-Linked) vs. Cyclopropyl (C-Linked) at the 3-Position

The 3-cyclopropoxy group (O-linked) in the target compound introduces a resonance-electron-donating effect (+M) into the pyridine π-system via the oxygen lone pair, which is absent in the 3-cyclopropyl (C-linked) analog (CAS 1354223-54-3) where only a weak inductive effect operates. This difference has been characterized theoretically: DFT calculations on structurally analogous N-methylamino-nitropyridine systems show that the cSAR (charge of the Substituent Active Region) descriptor for an alkoxy substituent at the 3-position relative to a 5-nitro group differs from a 3-alkyl substituent by approximately 0.05–0.10 e, corresponding to a measurable shift in the nitro group stretching frequency (Δνₐₛ(NO₂) of 5–15 cm⁻¹) [1]. In the broader alkoxy-pyridine S1P₁ agonist series, replacement of an alkoxy oxygen with a methylene linker resulted in >10-fold loss of receptor agonism potency (EC₅₀ shift from sub-nanomolar to >10 nM), demonstrating that the oxygen atom is a critical pharmacophoric element, not a passive linker [2].

Medicinal Chemistry Physicochemical Profiling Structure-Activity Relationships

Regioisomeric Differentiation: 5-Nitro vs. 4-Nitro Pyridine Substitution Pattern

The position of the nitro group on the pyridine ring fundamentally determines the regioselectivity and rate of nucleophilic aromatic substitution (SNAr) reactions, which are the primary downstream functionalization route for these intermediates. In 5-nitropyridines, the nitro group activates the 2- and 6-positions (ortho/para to the ring nitrogen) toward nucleophilic attack, whereas in 4-nitropyridines activation occurs at the 2-position. Experimentally, 2-substituted 5-nitropyridines undergo 1,3-dipolar cycloaddition with N-methyl azomethine ylide with distinct regioselectivity compared to isomeric 3-substituted 5-nitropyridines, as demonstrated by isolated product ratios [1]. The target compound, with methoxy at C2 and cyclopropoxy at C3 flanking the 5-nitro group, presents a unique steric and electronic environment at the reactive 6-position that differs from the 4-nitro regioisomer (CAS 1243388-03-5, where methoxy is at C3 and cyclopropoxy at C4) .

Synthetic Chemistry Reactivity Profiling Nucleophilic Aromatic Substitution

Physicochemical Property Differentiation: Predicted LogP and Solubility Impact of Cyclopropoxy vs. Methoxy at the 3-Position

The cyclopropoxy group at the 3-position increases lipophilicity and steric bulk compared to a methoxy or ethoxy group. In structurally related 3-cyclopropoxy-pyridine derivatives, the estimated LogP increases by approximately 0.5–1.0 log units compared to the corresponding 3-methoxy analog, while aqueous solubility decreases commensurately . For 3-cyclopropoxy-pyridin-2-amine, the estimated LogP is 1.5–2.5, placing it in a moderately lipophilic range suitable for blood-brain barrier penetration (predicted log BB > −0.5) while still maintaining sufficient aqueous solubility for in vitro assay compatibility (>10 μM in PBS with ≤1% DMSO) . The parent compound 2-methoxy-5-nitropyridine (CAS 5446-92-4), lacking the 3-cyclopropoxy substituent entirely, has a substantially lower molecular weight (154.12 vs. 210.19 g/mol) and higher predicted aqueous solubility, making it unsuitable as a physicochemical surrogate for the target compound in formulation or assay development .

ADME Profiling Drug-Likeness Physicochemical Property Prediction

Metabolic Stability Differentiation: Cyclopropoxy Group Resistance to CYP-Mediated Oxidation

Cyclopropyl-containing groups are a well-established strategy in medicinal chemistry for improving metabolic stability. The high C–H bond dissociation energy of the cyclopropane ring (approximately 106 kcal/mol for the α-C–H bond) renders cyclopropoxy substituents significantly less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to linear alkoxy groups such as ethoxy or n-propoxy, which possess lower C–H BDEs (approximately 94–98 kcal/mol) and are rapidly hydroxylated [1]. In a study of cyclopropyl-containing drug metabolites, the cyclopropoxy moiety demonstrated a markedly reduced intrinsic clearance in human liver microsomes (HLM) compared to the corresponding isopropoxy analog, with the cyclopropoxy compound maintaining >80% parent remaining after 60-minute incubation versus <30% for the isopropoxy comparator [2]. The target compound, bearing the cyclopropoxy ether at C3, is therefore expected to exhibit enhanced metabolic stability relative to the 3-ethoxy or 3-isopropoxy analogs, an attribute that is critical for in vivo pharmacokinetic studies where rapid oxidative clearance would confound pharmacodynamic readouts.

Drug Metabolism Cytochrome P450 Metabolic Stability

Synthetic Intermediate Utility: Differentiation by Downstream Functionalization Versatility

The target compound's substitution pattern—methoxy at C2, cyclopropoxy at C3, nitro at C5—provides three chemically orthogonal handles for sequential derivatization. The nitro group at C5 can be selectively reduced to an amine (H₂, Pd/C or Fe/NH₄Cl) without affecting the cyclopropoxy ether . The methoxy group at C2 can serve as a leaving group under SNAr conditions or be demethylated to a hydroxyl group for further functionalization. The cyclopropoxy group at C3 remains intact under standard nitro reduction and palladium-catalyzed cross-coupling conditions . This contrasts with the 2-ethyl analog (3-cyclopropoxy-2-ethyl-5-nitropyridine, CAS 1243289-77-1), where the 2-ethyl group offers no facile derivatization handle, limiting the compound to fewer downstream functionalization pathways . The 3-alkylated/arylated 5-nitropyridine scaffold has been explicitly validated as a precursor for cytokine inhibitors, Wnt pathway inhibitors, and HIV integrase inhibitors, underscoring the pharmaceutical relevance of this substitution pattern [1].

Synthetic Chemistry Building Block Utility Parallel Synthesis

Commercial Availability and Purity Benchmarking Against Closest Analogs

The target compound (CAS 1243457-66-0) is available through screening-compound suppliers and specialist chemical catalogues, typically at ≥95% purity as confirmed by LC-MS or ¹H NMR . By comparison, the 3-cyclopropyl analog (CAS 1354223-54-3) is listed at 98% purity from at least one major vendor (Leyan, product #1599251) , while the regioisomer 4-cyclopropoxy-3-methoxy-5-nitropyridine (CAS 1243388-03-5) is documented in patent and scientific literature . Critically, the target compound's unique substitution pattern (3-cyclopropoxy + 2-methoxy + 5-nitro) is not commercially available in bulk quantities from major global distributors (e.g., Sigma-Aldrich, TCI, Alfa Aesar), meaning that researchers requiring multi-gram quantities for lead optimization programs must either commission custom synthesis or accept longer lead times from niche suppliers. This supply landscape contrasts with the broadly available parent compound 2-methoxy-5-nitropyridine (CAS 5446-92-4), which is stocked by ≥15 global vendors in quantities up to kilograms .

Procurement Supply Chain Quality Control

Optimal Application Scenarios for 3-Cyclopropoxy-2-methoxy-5-nitropyridine in Drug Discovery and Chemical Biology


Medicinal Chemistry: Synthesis of 3,5-Disubstituted Pyridine-Based Kinase or GPCR Inhibitor Libraries

The compound serves as a versatile building block for constructing focused libraries of 3,5-disubstituted pyridine derivatives targeting kinase or GPCR active sites. The 5-nitro group is reduced to a primary amine, which can then be acylated, sulfonylated, or coupled to heterocyclic warheads. The 2-methoxy group provides a handle for O-demethylation and subsequent alkylation or aryl ether formation, while the 3-cyclopropoxy group enhances metabolic stability and contributes to shape complementarity in hydrophobic binding pockets. This application is directly supported by the established use of 3-substituted 5-nitropyridines as intermediates for cytokine inhibitors, Wnt pathway inhibitors, and HIV integrase inhibitors [1].

Chemical Biology: Metabolic-Stable Probe Design for Cellular Target Engagement Studies

The predicted metabolic stability advantage conferred by the cyclopropoxy group (C–H BDE ≈ 106 kcal/mol vs. ~94–98 kcal/mol for linear alkoxy analogs) makes this compound a superior starting point for designing cellular probe molecules that must resist rapid CYP-mediated clearance during incubation with hepatocytes or liver microsomes [2]. The nitro group can be reduced to an amine for subsequent attachment of biotin, fluorescent dyes, or photoaffinity labels via amide bond formation, while the 2-methoxy group remains available for additional structural optimization.

Process Chemistry: Orthogonal Functionalization for Late-Stage Diversification

The three chemically orthogonal handles (C5-nitro, C2-methoxy, C3-cyclopropoxy) enable sequential, chemoselective transformations without protecting-group manipulation. In a typical sequence, the nitro group is reduced first (H₂/Pd-C, EtOH), the resulting amine is acylated or sulfonylated, and the methoxy group is then demethylated (BBr₃) to liberate a hydroxyl for further derivatization—all while the cyclopropoxy group remains intact . This orthogonal reactivity profile reduces step count, improves overall yield, and accelerates structure-activity relationship (SAR) exploration compared to analogs with fewer functional handles.

Procurement Strategy: Early-Stage Lead Optimization Requiring a Distinct IP Position

For drug discovery programs seeking to differentiate from competitor compounds built on generic 2-methoxy-5-nitropyridine or 3-cyclopropyl-2-methoxy-5-nitropyridine scaffolds, the target compound's O-linked cyclopropoxy group (vs. C-linked cyclopropyl) and 5-nitro position (vs. 4-nitro regioisomer) provide structural novelty that can strengthen composition-of-matter patent claims [3]. However, procurement specialists should note the compound's niche supply status—it is not stocked by major global distributors in bulk—and should initiate custom synthesis discussions early to secure multi-gram quantities for lead optimization .

Quote Request

Request a Quote for 3-Cyclopropoxy-2-methoxy-5-nitropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.